molecular formula C20H24N2O4S2 B2694359 2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923471-96-9

2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2694359
CAS No.: 923471-96-9
M. Wt: 420.54
InChI Key: CPXXYPYTLAGNFH-UHFFFAOYSA-N
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Description

Historical Context of Thiophene Sulfonamide Research

The history of thiophene and its derivatives in organic and medicinal chemistry is both rich and instructive. The discovery of thiophene itself dates back to the late nineteenth century, when Viktor Meyer identified it as a contaminant in benzene, leading to the recognition of its unique aromatic heterocyclic structure. Early research into thiophene chemistry was driven by the quest for new synthetic methodologies and the exploration of its reactivity, particularly in the context of electrophilic substitution and functional group transformations. The introduction of sulfonamide groups into the thiophene scaffold marked a significant milestone, as sulfonamides had already demonstrated profound antibacterial activity in other contexts.

The synthesis of sulfonamides in the thiophene series began to gain traction in the mid-twentieth century, with researchers investigating the reactivity of thiophene rings towards sulfonylation and subsequent amide formation. These early studies laid the groundwork for the systematic exploration of thiophene sulfonamides as potential therapeutic agents. The fusion of the sulfonamide pharmacophore with the thiophene ring system was motivated by the hypothesis that such hybrid structures could combine the desirable properties of both moieties, leading to enhanced biological activity and improved drug-like characteristics.

As the field matured, the scope of thiophene sulfonamide research expanded to encompass a wide range of substitution patterns and functional group modifications. The development of efficient synthetic routes, including the Paal–Knorr and Gewald reactions, facilitated the preparation of diverse thiophene derivatives, while advances in analytical techniques enabled the detailed characterization of their chemical and biological properties. By the late twentieth century, thiophene sulfonamides had emerged as a prominent class of compounds in medicinal chemistry, with applications ranging from antimicrobial agents to enzyme inhibitors.

The historical evolution of thiophene sulfonamide research is thus characterized by a continuous interplay between synthetic innovation and pharmacological exploration. The integration of sulfonamide groups into thiophene frameworks has not only expanded the chemical diversity of this class but has also opened new avenues for the discovery of bioactive molecules with therapeutic potential.

Significance in Medicinal Chemistry Research

The significance of thiophene-containing sulfonamides in medicinal chemistry cannot be overstated. The thiophene ring, a five-membered heterocycle containing sulfur, is recognized as a privileged pharmacophore due to its ability to engage in diverse biological interactions and to serve as a versatile scaffold for structural modification. The sulfonamide group, on the other hand, is well-known for its role in the development of the first generation of antibacterial drugs, and its incorporation into heterocyclic frameworks has led to the discovery of numerous compounds with potent pharmacological activities.

In the context of medicinal chemistry, the combination of a thiophene core with a sulfonamide substituent offers several advantages. The electron-rich nature of the thiophene ring enhances its ability to participate in π–π stacking and hydrogen bonding interactions with biological targets, while the sulfonamide group can act as both a hydrogen bond donor and acceptor, facilitating binding to enzyme active sites and receptor pockets. This dual functionality is particularly valuable in the design of inhibitors for enzymes such as carbonic anhydrases, proteases, and kinases, where precise molecular recognition is essential for activity.

Moreover, the introduction of additional substituents, such as benzyl or propanamido groups, further modulates the physicochemical properties and biological profiles of these compounds. For example, the presence of a benzylsulfonyl side chain can enhance lipophilicity and membrane permeability, while amide linkages can improve metabolic stability and reduce toxicity. These structural features collectively contribute to the broad spectrum of biological activities observed for thiophene sulfonamide derivatives, including anticancer, anti-inflammatory, anticonvulsant, and antioxidant effects.

The medicinal chemistry community has recognized the value of thiophene sulfonamides not only as lead compounds for drug discovery but also as molecular probes for the investigation of biological pathways. Structure–activity relationship studies have revealed that subtle changes in the substitution pattern of the thiophene ring or the nature of the sulfonamide group can have profound effects on biological activity, underscoring the importance of systematic exploration and rational design in this area.

Table 1 below summarizes key milestones in the development of thiophene sulfonamide compounds and their significance in medicinal chemistry.

Year Milestone Significance
1882 Discovery of thiophene by Viktor Meyer Foundation for heterocyclic chemistry
1930s Introduction of sulfonamides as antibacterial agents Revolutionized infectious disease treatment
1950s Synthesis of sulfonamides in the thiophene series Expanded scope of sulfonamide chemistry
1980s–2000s Structure–activity relationship studies of thiophene sulfonamides Identification of diverse pharmacological activities
2010s–2020s Rational design of multi-substituted thiophene sulfonamides Enhanced drug-like properties and target specificity

Evolution of Benzylsulfonyl Propanamido Tetrahydrobenzo[b]thiophene Derivatives

The evolution of benzylsulfonyl propanamido tetrahydrobenzo[b]thiophene derivatives represents a logical progression in the quest for novel bioactive molecules within the thiophene sulfonamide family. The tetrahydrobenzo[b]thiophene core itself is a product of synthetic ingenuity, arising from the cyclization of benzene and thiophene units to create a fused bicyclic system with enhanced rigidity and conformational stability. The addition of a methyl group at the 6-position, as seen in the target compound, further tunes the electronic and steric environment of the molecule, potentially influencing its interaction with biological targets.

The incorporation of a benzylsulfonyl side chain via a propanamido linker introduces additional complexity and functionality. The benzyl group, with its aromatic character, can participate in hydrophobic and π–π interactions, while the sulfonyl moiety contributes to hydrogen bonding and polarity. The propanamido linkage serves as a flexible spacer, allowing optimal orientation of the benzylsulfonyl group relative to the tetrahydrobenzo[b]thiophene core.

Synthetic strategies for the preparation of such derivatives have evolved in tandem with advances in organic chemistry. Early methods relied on stepwise functionalization of the thiophene ring, followed by sulfonylation and amide formation. More recent approaches have employed multicomponent reactions and one-pot syntheses to streamline the assembly of complex structures, reducing the number of purification steps and improving overall yields. Characterization of these compounds typically involves a combination of Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, and Mass Spectrometry, ensuring the accurate determination of structure and purity.

The biological evaluation of benzylsulfonyl propanamido tetrahydrobenzo[b]thiophene derivatives has revealed promising activity profiles, with some compounds exhibiting potent inhibition of key enzymes or receptors implicated in disease processes. Structure–activity relationship analyses have highlighted the importance of the benzylsulfonyl group for activity, as well as the influence of substituents on the thiophene core and the length of the propanamido linker.

Table 2 provides an overview of representative synthetic strategies and structural features of benzylsulfonyl propanamido tetrahydrobenzo[b]thiophene derivatives.

Synthetic Approach Key Features Analytical Techniques
Stepwise functionalization Sequential introduction of sulfonyl and amide groups Nuclear Magnetic Resonance, Infrared, Mass Spectrometry
Multicomponent reactions One-pot assembly of core and side chains High-Performance Liquid Chromatography, Thin-Layer Chromatography
One-pot synthesis Reduced purification steps, higher yields Nuclear Magnetic Resonance, Mass Spectrometry

Current Research Landscape and Academic Interest

The current research landscape surrounding this compound and related compounds is characterized by a high level of academic and industrial interest. This interest is driven by the recognition of the compound’s potential as a lead structure for drug discovery, as well as its utility as a molecular probe for the elucidation of biological mechanisms.

Recent studies have focused on the synthesis and characterization of novel derivatives, with particular attention to the optimization of reaction conditions and the exploration of structure–activity relationships. Advances in computational chemistry and molecular modeling have facilitated the prediction of binding affinities and the identification of potential biological targets, guiding the rational design of new analogues.

The biological evaluation of these compounds has encompassed a wide range of assays, including enzyme inhibition, receptor binding, and cell-based functional studies. Results to date suggest that benzylsulfonyl propanamido tetrahydrobenzo[b]thiophene derivatives possess significant activity against targets relevant to cancer, inflammation, and neurological disorders. The versatility of the thiophene scaffold, combined with the tunable properties of the sulfonamide and amide side chains, has enabled the generation of compounds with tailored pharmacokinetic and pharmacodynamic profiles.

Academic interest in this area is reflected in the growing number of publications, conference presentations, and research grants devoted to the study of thiophene sulfonamides. Collaborative efforts between synthetic chemists, pharmacologists, and computational scientists have accelerated the pace of discovery, while the availability of advanced analytical and screening technologies has facilitated the rapid evaluation of compound libraries.

The table below (Table 3) summarizes recent research themes and areas of active investigation in the field.

Research Theme Focus Area Representative Techniques
Synthetic methodology Development of efficient routes to complex derivatives Multicomponent reactions, one-pot synthesis, microwave-assisted synthesis
Structure–activity relationships Systematic modification of core and side chains Nuclear Magnetic Resonance, Mass Spectrometry, computational modeling
Biological evaluation Screening for enzyme inhibition, receptor binding, cellular activity High-throughput screening, in vitro assays, molecular docking
Pharmacokinetic optimization Improvement of solubility, stability, and bioavailability In silico prediction, metabolic profiling

The convergence of synthetic innovation, biological insight, and computational power has positioned this compound at the forefront of contemporary medicinal chemistry research. As the field continues to evolve, it is likely that new derivatives and applications will emerge, further expanding the impact of this important compound class.

Properties

IUPAC Name

2-(3-benzylsulfonylpropanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-13-7-8-15-16(11-13)27-20(18(15)19(21)24)22-17(23)9-10-28(25,26)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXXYPYTLAGNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of thiophene derivatives, including 2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, typically involves several key steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method allows for the formation of aminothiophene derivatives, which can then be further modified to introduce the benzylsulfonyl and propanamido groups.

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of microwave irradiation, specific catalysts, and controlled reaction environments to ensure efficient synthesis .

Chemical Reactions Analysis

2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. Thiophene derivatives often exert their effects by binding to enzymes or receptors, modulating their activity . The benzylsulfonyl and propanamido groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Key Observations:

The 6-methyl group may reduce steric hindrance relative to bulky substituents like tert-butyl () or phenyl (compound 23), possibly improving binding to hydrophobic pockets in biological targets .

Molecular Weight Trends :

  • The target compound’s molecular weight is likely higher than derivatives like (252.38) due to the benzylsulfonyl-propanamido side chain. This could influence pharmacokinetic properties such as absorption and distribution.

Biological Activity

The compound 2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 923471-96-9) belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Basic Information

PropertyValue
Molecular FormulaC20_{20}H24_{24}N2_{2}O4_{4}S2_{2}
Molecular Weight420.5 g/mol
CAS Number923471-96-9

Structural Insights

The structure of the compound includes a benzo[b]thiophene core, which is known for its biological significance in medicinal chemistry. The presence of the benzylsulfonyl group enhances its solubility and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzo[b]thiophene derivatives. For instance, compounds related to this class have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 4 µg/mL . Although specific data on the compound is limited, its structural analogs suggest potential antimicrobial efficacy.

Anti-inflammatory Properties

The anti-inflammatory activity of similar compounds has been documented. For example, thienopyrimidine derivatives have demonstrated significant anti-inflammatory effects in various assays . Given the structural similarities, it is plausible that This compound may exhibit comparable properties.

Cytotoxicity and Cancer Research

Research into related benzo[b]thiophene compounds has revealed cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells . The potential of this compound in cancer therapy warrants further investigation.

Study 1: Antimicrobial Efficacy

A study published in Biomolecules evaluated several benzo[b]thiophene derivatives for their antimicrobial properties. The findings indicated that modifications to the thiophene ring could enhance activity against resistant bacterial strains . This suggests that the compound's unique structure could be optimized for better efficacy.

Study 2: Anti-inflammatory Screening

In another study focused on thienopyrimidine derivatives, compounds were screened for their anti-inflammatory activity using models of acute inflammation. Results showed a significant reduction in inflammatory markers . This indicates a potential pathway for exploring the anti-inflammatory effects of our target compound.

Q & A

Q. What are the key considerations for synthesizing 2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Core Structure Formation : The tetrahydrobenzo[b]thiophene core is constructed via cyclization reactions (e.g., Gewald reaction) using ketones and sulfur-containing precursors under reflux conditions .

Functionalization : The benzylsulfonyl and propanamido groups are introduced via nucleophilic substitution or acylation. For example, sulfonylation may require benzylsulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine .

Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O, 30%→100%) is critical for isolating high-purity products (>95%) .

  • Key Variables : Solvent polarity, temperature control (e.g., reflux at 80–100°C), and stoichiometric ratios (e.g., 1.2 equivalents of anhydrides for acylation) .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Assign chemical shifts for protons and carbons in the tetrahydrobenzo[b]thiophene core (δ 1.2–3.5 ppm for methyl and cyclohexyl protons; δ 120–160 ppm for aromatic carbons) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = calculated 442.15) .
  • Chromatography : HPLC retention times and purity profiles are compared against standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonylation efficiency, while THF may improve acylation .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or bases (e.g., DMAP) accelerate specific steps, reducing side reactions .
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps like sulfonylation .
  • Example Optimization : For acylation, using 1.5 equivalents of succinic anhydride in DCM at 25°C increased yield from 47% to 78% in analogous compounds .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Comparative Assays : Test the compound alongside structurally similar analogs (e.g., furan- or thiazole-substituted derivatives) under identical conditions to isolate structural determinants of activity .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., IC₅₀ measurements) or receptor-binding studies to identify primary targets (e.g., carbonic anhydrase for sulfonamides) .
  • Data Normalization : Account for batch-to-batch purity variations (e.g., HPLC purity >98% vs. 95%) that may skew activity results .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications .
  • Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) to prioritize derivatives with optimal binding affinities .
  • Reaction Path Search : Algorithms (e.g., GRRM) identify low-energy pathways for synthesizing novel analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.